N-(4-chlorophenyl)-6-ethoxy-2,2,4-trimethylquinoline-1(2H)-carboxamide
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Overview
Description
N-(4-CHLOROPHENYL)-6-ETHOXY-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a chlorophenyl group, an ethoxy group, and a dihydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-6-ETHOXY-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the quinoline derivative.
Ethoxylation: The ethoxy group is introduced through an etherification reaction, typically using an alcohol and an acid catalyst.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROPHENYL)-6-ETHOXY-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-6-ETHOXY-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA and proteins can lead to antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
5-(4-CHLOROPHENYL)-1,3,4-THIADIAZOLE SULFONAMIDES: These compounds share the chlorophenyl group and have shown antiviral activity.
N-(4-CHLOROPHENYL)-1,3,4-OXADIAZOLE-2-YL CARBOXAMIDES: These compounds have been studied for their antitubercular activity.
Uniqueness
N-(4-CHLOROPHENYL)-6-ETHOXY-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its quinoline core, combined with the chlorophenyl and ethoxy groups, provides a versatile scaffold for further chemical modifications and potential therapeutic applications.
Properties
Molecular Formula |
C21H23ClN2O2 |
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Molecular Weight |
370.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-6-ethoxy-2,2,4-trimethylquinoline-1-carboxamide |
InChI |
InChI=1S/C21H23ClN2O2/c1-5-26-17-10-11-19-18(12-17)14(2)13-21(3,4)24(19)20(25)23-16-8-6-15(22)7-9-16/h6-13H,5H2,1-4H3,(H,23,25) |
InChI Key |
KQWBDMFTIOJEDF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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